An In-depth Technical Guide to the Mechanism of Action of DS-9300
An In-depth Technical Guide to the Mechanism of Action of DS-9300
For Researchers, Scientists, and Drug Development Professionals
Abstract
DS-9300 is a potent, selective, and orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) p300 (EP300) and CREB-binding protein (CBP).[1][2][3][4][5] These two highly homologous enzymes are critical transcriptional co-activators that play a central role in regulating gene expression through the acetylation of histone and non-histone proteins. Dysregulation of p300/CBP activity is implicated in the pathogenesis of various cancers, including castration-resistant prostate cancer (CRPC). DS-9300 exerts its anti-tumor effects by competitively inhibiting the HAT activity of p300/CBP, leading to a reduction in histone acetylation, particularly at H3K27, and the subsequent downregulation of key oncogenic gene expression programs, such as those driven by the androgen receptor (AR). This document provides a comprehensive overview of the mechanism of action of DS-9300, supported by preclinical data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: EP300/CBP Histone Acetyltransferase Inhibition
DS-9300 is a highly potent and selective inhibitor of the histone acetyltransferase (HAT) activity of both EP300 and its paralog, CBP.[3][5] These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone tails, a post-translational modification that is crucial for chromatin accessibility and gene transcription. By inhibiting this process, DS-9300 effectively modulates the expression of genes involved in cancer cell proliferation and survival.
Signaling Pathway
The primary mechanism of DS-9300 involves the direct inhibition of the catalytic HAT domain of p300 and CBP. This leads to a decrease in the acetylation of histone H3 at lysine 27 (H3K27ac), a key epigenetic mark associated with active enhancers and gene transcription. In the context of prostate cancer, the androgen receptor (AR) signaling pathway is a critical driver of tumor growth. p300/CBP are co-activators of the AR, and their inhibition by DS-9300 leads to a reduction in AR-mediated gene expression, including a decrease in the production of prostate-specific antigen (PSA). This ultimately results in the inhibition of tumor cell growth and proliferation.
Quantitative Data Summary
The preclinical efficacy of DS-9300 has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
In Vitro Potency
| Target/Assay | IC50 (nM) | Reference |
| EP300 HAT Activity | 28 | [1][2][4] |
| CBP HAT Activity | 22 | [3] |
| Cellular H3K27 Acetylation | 54 | [2] |
Anti-proliferative Activity in Prostate Cancer Cell Lines
| Cell Line | Androgen Receptor Status | GI50 (nM) | Reference |
| VCaP | Positive | 0.6 | [1][3] |
| 22Rv1 | Positive | 6.5 | [1][3] |
| LNCaP | Positive | 3.4 | [3] |
| PC3 | Negative | 287.2 | [1][3] |
In Vivo Efficacy in Castrated VCaP Xenograft Mouse Model
| DS-9300 Dose (p.o., once daily) | Tumor Growth Inhibition (%) | Reference |
| 0.3 mg/kg | 39 | [1] |
| 1 mg/kg | 74 | [1] |
| 3 mg/kg | 109 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of standard techniques used in the field.
In Vitro EP300/CBP Histone Acetyltransferase (HAT) Enzymatic Assay
This assay quantifies the enzymatic activity of p300/CBP by measuring the transfer of a radiolabeled acetyl group from [3H]-acetyl-CoA to a histone substrate.
Materials:
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Recombinant human p300 or CBP enzyme
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[3H]-acetyl-CoA
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Histone H3 peptide substrate
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Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
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Scintillation fluid and counter
Procedure:
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Prepare a reaction mixture containing the assay buffer, histone H3 peptide, and the test compound (DS-9300) at various concentrations.
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Initiate the reaction by adding recombinant p300/CBP enzyme and [3H]-acetyl-CoA.
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Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
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Stop the reaction by adding an equal volume of stop buffer (e.g., 100 mM acetic acid).
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Spot a portion of the reaction mixture onto a filter paper, and wash the filter paper to remove unincorporated [3H]-acetyl-CoA.
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Measure the radioactivity retained on the filter paper using a scintillation counter.
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Calculate the percentage of inhibition at each concentration of DS-9300 and determine the IC50 value.
Cell Viability (MTT) Assay in Prostate Cancer Cell Lines
This colorimetric assay assesses the effect of DS-9300 on the metabolic activity of prostate cancer cells, which is an indicator of cell viability.
Materials:
-
Prostate cancer cell lines (VCaP, 22Rv1, LNCaP, PC3)
-
Complete cell culture medium
-
DS-9300
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO)
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96-well plates
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Microplate reader
Procedure:
-
Seed the prostate cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of DS-9300 for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
Western Blot Analysis of Histone H3K27 Acetylation
This technique is used to detect and quantify the levels of acetylated histone H3 at lysine 27 in cells treated with DS-9300.
Materials:
-
Prostate cancer cells
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DS-9300
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Lysis buffer
-
Primary antibodies (anti-acetyl-H3K27, anti-total Histone H3)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Treat prostate cancer cells with DS-9300 for a specified time.
-
Lyse the cells and extract the proteins.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against acetyl-H3K27.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.
-
Quantify the band intensities to determine the relative levels of H3K27 acetylation.
Castrated VCaP Xenograft Mouse Model Study
This in vivo model assesses the anti-tumor efficacy of DS-9300 in a setting that mimics castration-resistant prostate cancer.
Materials:
-
Male immunodeficient mice (e.g., SCID)
-
VCaP prostate cancer cells
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Matrigel
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DS-9300 formulation for oral administration
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Calipers for tumor measurement
Procedure:
-
Subcutaneously implant VCaP cells mixed with Matrigel into the flanks of male immunodeficient mice.
-
Allow the tumors to grow to a specified size (e.g., 150-200 mm³).
-
Surgically castrate the mice and monitor for tumor regression and subsequent regrowth, indicative of castration resistance.
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Once the tumors reach a predetermined size post-castration, randomize the mice into vehicle control and DS-9300 treatment groups.
-
Administer DS-9300 or vehicle orally, once daily, at the specified doses.
-
Measure tumor volume with calipers at regular intervals throughout the study.
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At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Calculate tumor growth inhibition as the percentage change in tumor volume in the treated groups relative to the vehicle control group.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the key experiments performed to characterize the mechanism of action of DS-9300.
References
- 1. Development of the VCaP Androgen Independent Model of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assay with 3D Prostate Tumor Spheroids | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
